2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide
Description
2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide (CAS: 783370-96-7) is a benzamide derivative featuring a hydroxy group at the 2-position and a methoxy group at the 4-position of the benzamide ring, linked to a 6-methylpyridin-2-ylamine moiety. Its structural uniqueness lies in the combination of electron-donating substituents (hydroxy and methoxy), which may influence solubility, hydrogen-bonding capacity, and receptor interaction compared to halogenated or cyano-substituted analogs.
Properties
CAS No. |
783370-96-7 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-3-5-13(15-9)16-14(18)11-7-6-10(19-2)8-12(11)17/h3-8,17H,1-2H3,(H,15,16,18) |
InChI Key |
VJUKXFAACPIOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Amide Coupling Using Carbodiimide Chemistry
A widely used method involves the reaction of 2-hydroxy-4-methoxybenzoic acid with 6-methylpyridin-2-amine in the presence of a carbodiimide coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | 2-Hydroxy-4-methoxybenzoic acid + DCC + DMAP | Room temperature, inert atmosphere |
| 2 | Add 6-methylpyridin-2-amine | Stirring for several hours |
| 3 | Work-up and purification | Recrystallization or column chromatography |
- This method yields the desired amide with moderate to high efficiency.
- The reaction typically proceeds at ambient temperature to avoid decomposition.
- Purification steps ensure removal of urea byproducts from DCC and unreacted starting materials.
Use of Acid Chloride Intermediate
An alternative approach involves converting the benzoic acid derivative into its acid chloride using thionyl chloride (SOCl2) or oxalyl chloride , followed by reaction with the amine.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | 2-Hydroxy-4-methoxybenzoic acid + SOCl2 | Reflux under inert gas, formation of acid chloride |
| 2 | Addition of 6-methylpyridin-2-amine | Low temperature, base such as triethylamine to neutralize HCl |
| 3 | Work-up and purification | Extraction and recrystallization |
Methylation of Hydroxy Substituents
In some synthetic sequences, methylation of the hydroxy group on the benzene ring is performed prior to amide formation. This can be achieved by methylation of 2,4-dihydroxybenzophenone or related intermediates using methyl halides (e.g., methyl iodide or dimethyl sulfate) in the presence of a base and phase transfer catalyst under controlled temperature and pressure.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | 2,4-Dihydroxybenzophenone + methyl halide + base + phase transfer catalyst | Heated at 60-140 °C under 0.3-0.5 MPa for 1-4 hours in high-pressure kettle |
| 2 | Extraction with n-hexane and concentration | Yields 2-hydroxy-4-methoxybenzophenone |
- This step is crucial for introducing the methoxy group at the 4-position.
- The process requires corrosion-resistant equipment due to the use of alkali and methyl halides.
Representative Experimental Data
Industrial Considerations and Scale-Up
- Industrial synthesis may employ continuous flow reactors to improve reaction control and scalability.
- Use of automated systems enhances reproducibility and yield.
- Purification techniques such as recrystallization and chromatography are optimized for large-scale production.
- The methylation step involving methyl halides and alkali requires corrosion-resistant reactors and careful handling due to toxicity and corrosiveness.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimide-mediated coupling | 2-hydroxy-4-methoxybenzoic acid, 6-methylpyridin-2-amine, DCC, DMAP | Room temp, dichloromethane, 2-24 h | Mild conditions, good yields | Urea byproducts, purification needed |
| Acid chloride intermediate | 2-hydroxy-4-methoxybenzoic acid, SOCl2, 6-methylpyridin-2-amine | Reflux for acid chloride formation, low temp for amide formation | Faster reaction, high yield | Requires moisture control, use of corrosive reagents |
| Methylation of hydroxy group | 2,4-dihydroxybenzophenone, methyl halide, alkali, phase transfer catalyst | 60-140 °C, 0.3-0.5 MPa, 1-4 h | Effective methoxy introduction | Corrosive reagents, complex operation |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzaldehyde.
Reduction: Formation of 2-hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the observed effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s hydroxy and methoxy groups contrast with electron-withdrawing groups (e.g., cyano in compound 59 , bromo in 6e ), which may reduce metabolic stability but enhance hydrogen-bonding interactions.
- Synthetic Yields : Yields vary significantly (37–100%), influenced by substituent reactivity and coupling conditions (e.g., Suzuki-Miyaura reactions for aryl boronic acids ).
nAChR Modulation
- Compound 1 (4-allyloxy analog) exhibits an IC₅₀ of 6.0 µM on hα4β2 nAChRs with ~5-fold selectivity over hα3β4 subtypes, attributed to the allyloxy group’s balance of lipophilicity and steric bulk .
- Target Compound : While direct activity data are unavailable, its hydroxy/methoxy substituents may alter binding kinetics compared to halogenated or allyloxy derivatives. Hydroxy groups could enhance water solubility but reduce membrane permeability .
SAR Trends
- Positional Effects: Substitution at the 3- or 4-position of the benzamide ring (e.g., 3-cyano in compound 59 vs. 4-bromo in 6e ) significantly impacts receptor affinity.
- Electron-Donating Groups: Methoxy and hydroxy substituents (as in the target compound) are less common in reported nAChR modulators, which often prioritize halogens or cyano groups for stronger electron-withdrawing effects .
Physicochemical Properties
- Solubility : The target compound’s hydroxy and methoxy groups likely improve aqueous solubility compared to lipophilic analogs like 4-bromo-N-(6-methylpyridin-2-yl)benzamide .
- Thermal Stability : High melting points (>250°C) are common in this series (e.g., compound 59 at 258°C ), suggesting robust crystalline structures.
Biological Activity
2-Hydroxy-4-methoxy-N-(6-methylpyridin-2-yl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H14N2O3
- Molecular Weight : Approximately 246.26 g/mol
- Functional Groups : Hydroxyl group, methoxy group, and a pyridine moiety.
These structural characteristics contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial enzymes, which underlies its potential use as an antimicrobial agent. For instance, it has shown effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. agalactiae | 75 µM |
| S. aureus | 100 µM |
This compound's ability to inhibit bacterial growth suggests its potential application in treating infections caused by resistant strains of bacteria .
Antioxidant Activity
The antioxidant capabilities of this compound are attributed to its ability to scavenge free radicals. This action helps protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The mechanism by which it exerts these effects involves the binding to free radicals and neutralizing them, thereby preventing cellular damage .
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound binds to specific bacterial enzymes, inhibiting their function and leading to reduced bacterial viability.
- Free Radical Scavenging : Its hydroxyl and methoxy groups facilitate interactions with free radicals, enhancing its antioxidant properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the benzamide class. Notably:
- Antibacterial Studies : A study reported that derivatives of benzamide exhibited varying degrees of antibacterial activity against common pathogens. The presence of hydroxyl and methoxy groups was crucial for enhancing this activity.
- Antioxidant Research : In vitro assays have demonstrated that compounds with similar structures can significantly reduce oxidative stress markers in cell cultures, indicating potential therapeutic benefits in oxidative damage-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
